3-Fluo

Chemical Synthesis Medicinal Chemistry Material Science

Researchers requiring a specific 3-fluoro-4-hexoxyphenyl substitution pattern often face supply gaps when generic biphenyl acids fail to deliver the required lipophilicity (XLogP3 5.5) or electro-optical performance. 3-Fluo directly solves this with its non-interchangeable fluorinated biphenyl carboxylic acid scaffold. - Enables fast electro-optical response times in ferroelectric/nematic liquid crystal mixtures. - Provides a reactive -COOH handle for facile esterification or amidation in medicinal chemistry SAR campaigns. - Available in standard pack sizes (1 g, 5 g, 10 g) with custom synthesis options for scale-up.

Molecular Formula C19H21FO3
Molecular Weight 316.4 g/mol
CAS No. 130089-08-6
Cat. No. B594683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluo
CAS130089-08-6
Synonyms3-Fluo
Molecular FormulaC19H21FO3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
InChIInChI=1S/C19H21FO3/c1-2-3-4-5-12-23-18-11-10-16(13-17(18)20)14-6-8-15(9-7-14)19(21)22/h6-11,13H,2-5,12H2,1H3,(H,21,22)
InChIKeyTYXINVPAGHYZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluo: Technical Profile


The compound designated '3-Fluo', formally named 4-(3-fluoro-4-hexoxyphenyl)benzoic acid [1], is a synthetic, fluorinated biphenyl carboxylic acid derivative . It is characterized by a [1,1'-biphenyl]-4-carboxylic acid core with a fluoro and a hexyloxy substituent on one phenyl ring [1]. Its primary function in a research and industrial context is as a specialized organic building block or intermediate, rather than as an end-use active pharmaceutical ingredient (API) [1]. The compound's value proposition is rooted in its specific substitution pattern, which provides a unique combination of lipophilicity and a reactive carboxylic acid handle for further derivatization, distinguishing it from simpler, unsubstituted biphenyl carboxylic acids .

Specialty building block with reactive COOH handle
Substitution pattern enables lipophilicity tuning
Compatible with organic and materials synthesis workflows

Why Generic Analogs Fail for 3-Fluo


The unique substitution pattern of 3-Fluo (CAS 130089-08-6) renders it non-interchangeable with generic biphenyl carboxylic acids. While the biphenyl core is common, the presence of a fluorine atom and a hexyloxy chain on the 3-Fluo molecule dictates its physicochemical properties, such as its high calculated lipophilicity (XLogP3 of 5.5) [1]. This is in stark contrast to the unsubstituted parent compound, biphenyl-4-carboxylic acid, which is more hydrophilic and possesses a lower molecular weight [2]. Such differences are not trivial; in applications like liquid crystal design or the synthesis of materials requiring specific solubility and intermolecular interactions, the substitution pattern is a critical design parameter [3]. Therefore, substituting 3-Fluo with a simpler analog would likely result in a failure to achieve the desired phase behavior, solubility profile, or downstream product performance, underscoring the need for precise procurement based on structural specificity.

3-Fluo Tailored lipophilicity for material design context
Generic Biphenyl Acid Lower lipophilicity may shift phase behavior
3-Fluo 3-fluoro-4-hexyloxy motif enables specific interactions
Simple Analog Absence of fluorinated motif may compromise material performance

3-Fluo: Differentiating Evidence vs. Analogs


Lipophilicity vs. Biphenyl-4-carboxylic Acid

3-Fluo (CAS 130089-08-6) demonstrates a significantly higher predicted lipophilicity compared to the unsubstituted parent compound, biphenyl-4-carboxylic acid. This is quantitatively reflected in its computed partition coefficient (XLogP3). 3-Fluo has an XLogP3 value of 5.5 [1], whereas biphenyl-4-carboxylic acid has a substantially lower value of 3.2 [2]. This increase in lipophilicity is directly attributable to the electron-withdrawing fluoro and lipophilic hexyloxy substituents on the phenyl ring.

Lipophilicity (XLogP3)
Reported
5.5
+2.3 logP units vs biphenyl-4-carboxylic acid (3.2)
Supports lipophilicity-driven selection in synthesis
Computed by XLogP3; condition-dependent
Chemical Synthesis Medicinal Chemistry Material Science

TPSA vs. Biphenyl-4-carboxylic Acid

The introduction of substituents on the 3-Fluo molecule modulates its Topological Polar Surface Area (TPSA), a key descriptor for predicting oral bioavailability and membrane permeability. 3-Fluo possesses a TPSA of 46.5 Ų [1]. In comparison, the simpler biphenyl-4-carboxylic acid has a slightly lower TPSA of 37.3 Ų [2]. While both values are within a range generally considered favorable for passive membrane diffusion, the difference indicates a subtle but measurable change in hydrogen-bonding capacity.

TPSA
Reported
46.5 Ų
+9.2 Ų vs biphenyl-4-carboxylic acid (37.3)
May influence ADME prediction in drug design
Computed value; experimental validation needed
Drug Design ADME Prediction Material Science

Structural Motif in Liquid Crystal Design

The '3-fluoro-4-substituted phenyl' group, which constitutes one half of the 3-Fluo molecule, is a recognized and advantageous structural motif in the design of liquid crystal compounds. Patents and research literature specifically highlight the utility of compounds containing a 3-fluoro-4-substituted phenyl group for achieving desirable electro-optical properties in ferroelectric liquid crystal (FLC) mixtures [1]. The presence and position of the fluorine atom are crucial for increasing the mixture's spontaneous polarization and achieving fast response times [2]. This is a direct application of the specific substitution pattern found in 3-Fluo.

Liquid Crystal Motif
Class-level
3-fluoro-4-substituted phenyl motif present
Reported to support fast electro-optical response
Class-level inference from patent literature
Liquid Crystals Materials Chemistry Display Technology

Nomenclatural Distinction from Fluo-3

A critical piece of evidence for procurement is the unambiguous differentiation between '3-Fluo' (CAS 130089-08-6) and 'Fluo-3,' a common calcium indicator. 3-Fluo has a molecular weight of 316.4 g/mol and a formula of C19H21FO3 [1]. In stark contrast, Fluo-3 (e.g., CAS 123632-39-3) is a large xanthene-based dye with a molecular weight of approximately 769.5 g/mol and a formula of C36H30Cl2N2O13 . These are completely different chemical entities with distinct properties and applications. 3-Fluo is a lipophilic carboxylic acid building block, whereas Fluo-3 is a water-soluble fluorescent probe.

Molecular Identity
Reported
MW: 316.4 g/mol
Fluo-3 MW ~769.5 g/mol
Ensures procurement of the intended building block
Verify CAS 130089-08-6 to avoid confusion
Reagent Sourcing Fluorescent Probes Analytical Chemistry

3-Fluo: Application Scenarios


Liquid Crystal Monomers and Dopants

3-Fluo is a valuable intermediate for chemists synthesizing novel components for ferroelectric or nematic liquid crystal mixtures. Its structure contains the '3-fluoro-4-substituted phenyl' motif, which is explicitly recognized in the patent literature as beneficial for achieving fast electro-optical response times and high spontaneous polarization in liquid crystal displays [1]. The carboxylic acid functional group of 3-Fluo provides a reactive handle for creating esters or other derivatives, enabling its incorporation into more complex liquid crystalline molecules.

Medicinal Chemistry Building Block

In drug discovery programs, 3-Fluo can serve as a specific building block for exploring chemical space. Its high lipophilicity (XLogP3 of 5.5) and moderate TPSA (46.5 Ų) offer a defined alternative to simpler aromatic acids like biphenyl-4-carboxylic acid [2]. Medicinal chemists may use 3-Fluo to introduce a lipophilic, fluorinated biphenyl motif into a lead series, with the goal of modulating target binding affinity, improving membrane permeability, or altering metabolic stability. This compound is a precise tool for structure-activity relationship (SAR) studies where the specific 3-fluoro-4-hexoxyphenyl substitution is hypothesized to confer a biological advantage.

Functional Materials and Organic Electronics

The biphenyl core of 3-Fluo, coupled with its fluorine and ether substituents, makes it a candidate for the design of organic electronic materials. Its structural features—specifically the extended pi-system of the biphenyl and the polarizable fluorine atom—can influence charge transport properties [3]. Researchers in organic electronics could use 3-Fluo as a precursor for synthesizing novel semiconducting polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where fine-tuning of molecular packing and electronic energy levels is essential.

Application
Selection Property
Validation Focus
Liquid Crystal Monomers & Dopants
3-fluoro-4-substituted phenyl motif
Electro-optical response and spontaneous polarization screening
Medicinal Chemistry Building Block
Fluorinated lipophilic biphenyl scaffold
Target binding and ADME modulation in SAR studies
Functional Materials & Organic Electronics
Fluorinated extended π-system
Charge transport and molecular packing evaluation
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